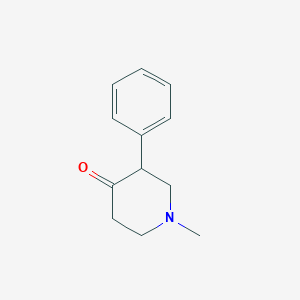
1-Methyl-3-phenylpiperidin-4-one
Overview
Description
“1-Methyl-3-phenylpiperidin-4-one” is a compound that is part of the piperidin-4-one derivatives . Piperidin-4-one derivatives have been found to exhibit various biological activities, including antibacterial and antifungal properties . They are synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate .
Synthesis Analysis
The synthesis of piperidin-4-one derivatives involves a series of reactions, including the Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones are synthesized by the reaction of 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide .
Chemical Reactions Analysis
Piperidin-4-one derivatives are formed through intra- and intermolecular reactions . The reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Scientific Research Applications
Drug Synthesis and Design
Piperidine derivatives like “1-Methyl-3-phenylpiperidin-4-one” are fundamental in the synthesis of various drugs. They serve as key intermediates in the construction of complex pharmaceutical compounds due to their versatile chemical structure, which allows for further functionalization . Researchers utilize these compounds to develop new drugs with potential therapeutic effects.
Pharmacological Research
In pharmacology, “1-Methyl-3-phenylpiperidin-4-one” may be studied for its biological activity. Piperidine derivatives are known to exhibit a range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties . This makes them valuable for the discovery of new medications and the study of their mechanisms of action.
Organic Synthesis Methodologies
This compound is also used in organic synthesis research to develop new synthetic methodologies. It can act as a substrate in various chemical reactions, helping chemists to discover new reaction pathways and synthesize novel piperidine derivatives .
Therapeutic Applications
“1-Methyl-3-phenylpiperidin-4-one” is explored for its therapeutic applications. It’s part of a broader class of compounds that are being investigated for their potential use in treating diseases such as Alzheimer’s, hypertension, and asthma due to their bioactive properties .
Biological Studies
In biological studies, “1-Methyl-3-phenylpiperidin-4-one” can be used to probe biological systems and understand the role of piperidine-containing compounds in living organisms. Its interactions with enzymes, receptors, and other biological molecules are of particular interest .
Chemical Education and Research
Lastly, “1-Methyl-3-phenylpiperidin-4-one” serves as an excellent model compound in chemical education and research. It helps in teaching advanced concepts of heterocyclic chemistry and medicinal chemistry, providing a practical example of how theoretical knowledge is applied in real-world scenarios .
Future Directions
Piperidin-4-one derivatives, including “1-Methyl-3-phenylpiperidin-4-one”, have potential for future development in the field of medicinal chemistry due to their significant biological activities . Their synthesis and applications are areas of ongoing research, with the aim of designing more potent antimicrobial agents .
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include 1-methyl-3-phenylpiperidin-4-one, are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
The mode of action generally refers to the specific biochemical interaction through which a drug substance produces its pharmacological effect . This usually includes mention of the specific molecular targets to which the drug binds, such as an enzyme or receptor .
Biochemical Pathways
It is known that piperidine derivatives can induce autophagic cell death by inactivating akt, a component of the upstream pathway, to control the levels of downstream autophagy-related targets by inhibiting mtor phosphorylation in the phosphatidylinositol 3-kinase (pi3 k)/akt/mtor signaling pathway .
Result of Action
It is known that piperidine derivatives can induce autophagic cell death .
properties
IUPAC Name |
1-methyl-3-phenylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-13-8-7-12(14)11(9-13)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMPVSIWZXUUET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=O)C(C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40509885 | |
| Record name | 1-Methyl-3-phenylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-phenylpiperidin-4-one | |
CAS RN |
3881-28-5 | |
| Record name | 1-Methyl-3-phenylpiperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40509885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

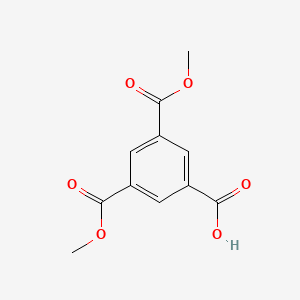
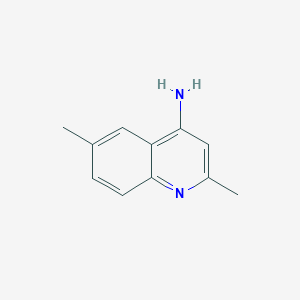
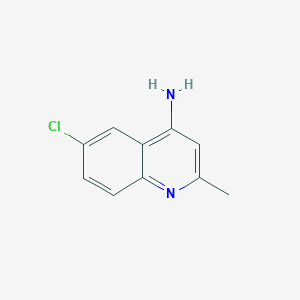
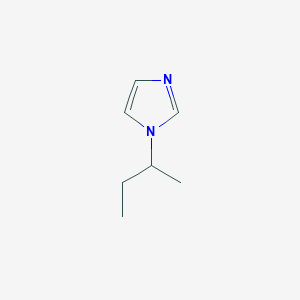
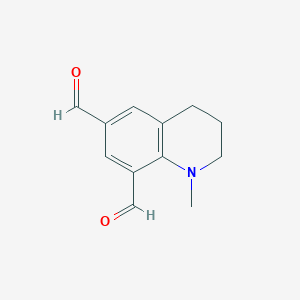
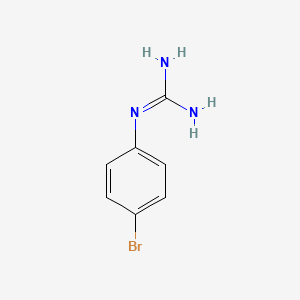


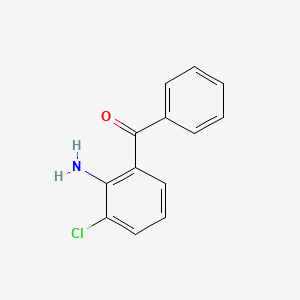
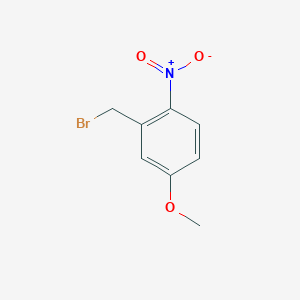


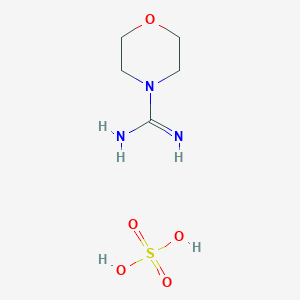
![6-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1281379.png)